ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

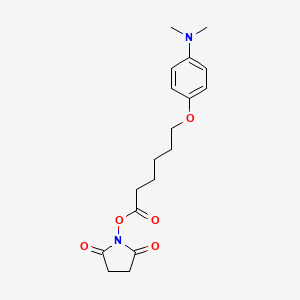

Le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle est un composé chimique qui appartient à la classe des cyanoacrylates. Ce composé présente un cycle thiophène, qui est un hétérocycle contenant du soufre, et un groupe cyano lié à un ester éthylique. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle implique généralement la réaction de condensation de Knoevenagel. Cette réaction est effectuée entre le cyanoacétate d'éthyle et le 5-méthylthiophène-2-carbaldéhyde en présence d'une base telle que la pipéridine ou la pyridine. La réaction est généralement effectuée dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

Dans un contexte industriel, la production de 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle peut être mise à l'échelle en optimisant les conditions de réaction. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction assure une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe cyano peut être réduit en groupe amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe cyano peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés pour les réactions d'oxydation.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés dans des réactions de substitution sous des conditions douces.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Les dérivés du composé ont montré une activité antimicrobienne et antifongique potentielle.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans la conception de médicaments.

Industrie : Il est utilisé dans le développement de matériaux de pointe, y compris les polymères et les résines.

Mécanisme d'action

Le mécanisme d'action du 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle implique son interaction avec diverses cibles moléculaires. Le groupe cyano peut agir comme un électrophile, facilitant l'attaque nucléophile par des molécules biologiques. Le cycle thiophène peut participer à des interactions π-π avec des résidus aromatiques dans les protéines, influençant leur fonction. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés du composé.

Applications De Recherche Scientifique

Ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of advanced materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle peut être comparé à d'autres cyanoacrylates et dérivés du thiophène :

Cyanoacrylates : Des composés similaires comprennent le cyanoacétate d'éthyle et le cyanoacrylate de méthyle. Le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle est unique en raison de la présence du cycle thiophène, qui confère une réactivité chimique et une activité biologique supplémentaires.

Dérivés du thiophène : Des composés tels que le 2-acétylthiophène et le 5-méthylthiophène-2-carbaldéhyde partagent la structure du cycle thiophène. les groupes cyano et ester dans le 2-cyano-3-(5-méthylthiophène-2-yl)but-2-énoate d'éthyle fournissent des propriétés fonctionnelles distinctes.

Liste des composés similaires

- Cyanoacétate d'éthyle

- Cyanoacrylate de méthyle

- 2-acétylthiophène

- 5-méthylthiophène-2-carbaldéhyde

Propriétés

Formule moléculaire |

C12H13NO2S |

|---|---|

Poids moléculaire |

235.30 g/mol |

Nom IUPAC |

ethyl (E)-2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate |

InChI |

InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3/b10-9+ |

Clé InChI |

DBADGMDFWNJTFO-MDZDMXLPSA-N |

SMILES isomérique |

CCOC(=O)/C(=C(\C)/C1=CC=C(S1)C)/C#N |

SMILES canonique |

CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)

![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)

![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)